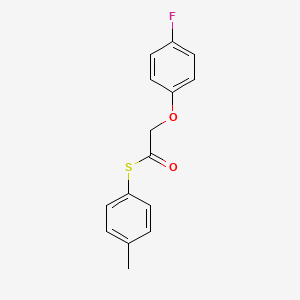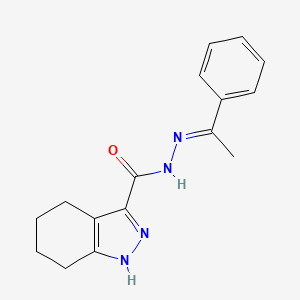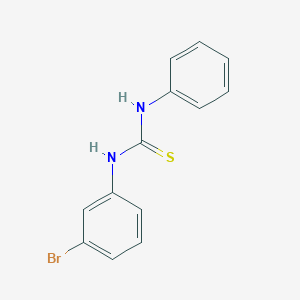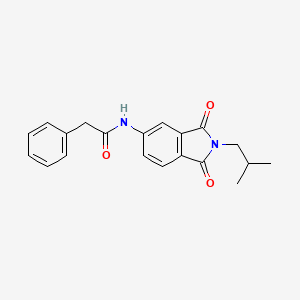![molecular formula C16H13ClF3NO2 B5716203 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as CF3-PAG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular signaling pathways. CF3-PAG has been shown to have significant effects on a wide range of biological processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide acts as a potent inhibitor of PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of the enzyme by diacylglycerol (DAG) and other activators, leading to a decrease in PKC activity. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to be highly selective for PKC, with little or no effect on other kinases or phosphatases.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has also been shown to modulate the immune response, leading to a decrease in inflammation. In addition, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has some limitations. It has been shown to have some off-target effects on other proteins, which may complicate the interpretation of results. In addition, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide is not suitable for use in vivo due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. Another area of interest is the investigation of the role of PKC in the development of various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, the potential therapeutic applications of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide and other PKC inhibitors should be further explored, particularly in the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide is synthesized by reacting 4-chloro-2-(trifluoromethyl)aniline with 3-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The product is purified by column chromatography to obtain pure N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been extensively used in scientific research as a tool to study the role of PKC in various biological processes. It has been shown to inhibit the activity of PKC in vitro and in vivo, leading to a wide range of effects on cellular signaling pathways. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases. It has also been used to investigate the mechanisms of action of various drugs and natural compounds that modulate PKC activity.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-14-6-5-11(17)8-13(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAUJFNVBXRSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)

![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)

![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)

![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)

![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)